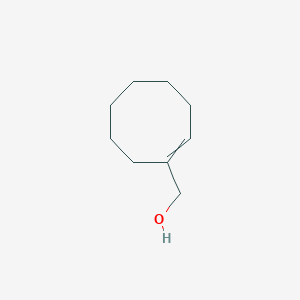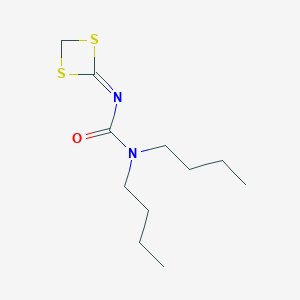
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid typically involves the condensation of 2-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural diversity make it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of both chlorophenyl and nitrophenyl groups allows for multiple modes of interaction, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-chlorophenyl)-3-(2-aminophenyl)prop-2-enoic acid
- (Z)-2-(2-bromophenyl)-3-(2-nitrophenyl)prop-2-enoic acid
- (Z)-2-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-enoic acid
Uniqueness
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both electron-withdrawing nitro and chloro groups, which influence its reactivity and interaction with other molecules. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
56988-13-7 |
|---|---|
Molecular Formula |
C15H10ClNO4 |
Molecular Weight |
303.69 g/mol |
IUPAC Name |
(Z)-2-(2-chlorophenyl)-3-(2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClNO4/c16-13-7-3-2-6-11(13)12(15(18)19)9-10-5-1-4-8-14(10)17(20)21/h1-9H,(H,18,19)/b12-9- |
InChI Key |
CKSJGADGMCUPQT-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C2=CC=CC=C2Cl)\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C2=CC=CC=C2Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
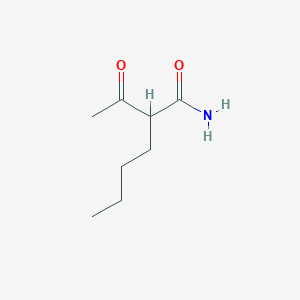

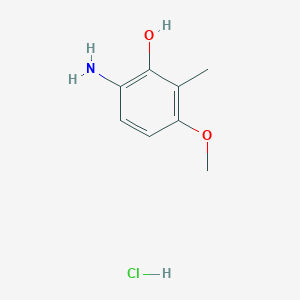
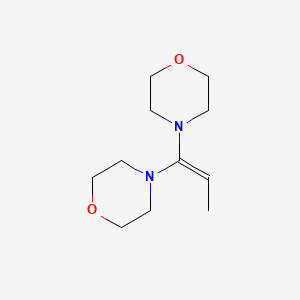
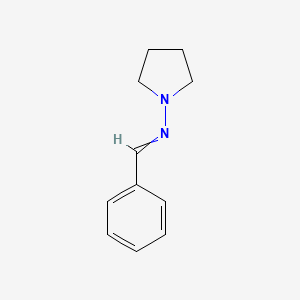
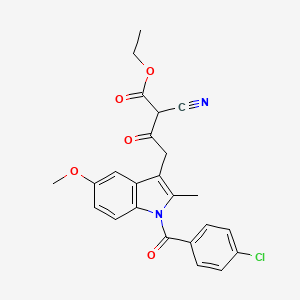

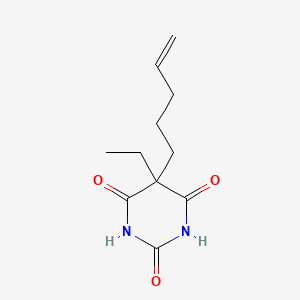
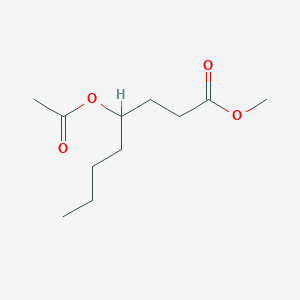
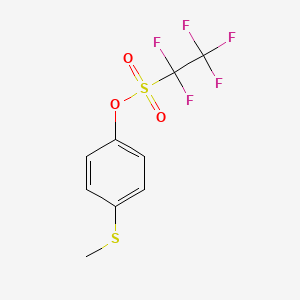
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
